7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one is a compound belonging to the chromone family, which are six-membered oxygen-containing heterocyclic compounds. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 7-hydroxy-4-chromanone with 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration reactions.
Major Products Formed
Oxidation: Formation of 7-oxo-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-2-methyl-3-(4-aminophenyl)-4H-chromen-4-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-4-chromanone
- 4-nitrobenzaldehyde
- 7-hydroxy-2-methyl-4H-chromen-4-one
Uniqueness
7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one is unique due to the presence of both hydroxyl and nitro groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
7-hydroxy-2-methyl-3-(4-nitrophenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-9-15(10-2-4-11(5-3-10)17(20)21)16(19)13-7-6-12(18)8-14(13)22-9/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGJXULXQOZKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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